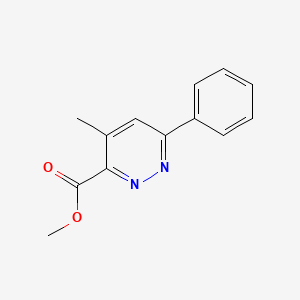

Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl-4-Methyl-6-phenylpyridazin-3-carboxylat ist eine chemische Verbindung mit der Summenformel C13H12N2O2 und einem Molekulargewicht von 228,25 g/mol . Es ist ein Derivat von Pyridazin, einer heterocyclischen Verbindung, die zwei benachbarte Stickstoffatome in einem sechsgliedrigen Ring enthält. Diese Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften in verschiedenen wissenschaftlichen Forschungsanwendungen verwendet.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-4-Methyl-6-phenylpyridazin-3-carboxylat beinhaltet typischerweise die Reaktion von 4-Methyl-6-phenylpyridazin-3-carbonsäure mit Methanol in Gegenwart eines Katalysators. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung sicherzustellen . Die Reaktion kann wie folgt dargestellt werden:

4-Methyl-6-phenylpyridazin-3-carbonsäure+MethanolKatalysatorMethyl 4-Methyl-6-phenylpyridazin-3-carboxylat+Wasser

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Methyl-4-Methyl-6-phenylpyridazin-3-carboxylat großtechnische Veresterungsprozesse. Die Reaktion wird typischerweise in Edelstahlreaktoren durchgeführt, die mit Rückflusskondensatoren ausgestattet sind, um Methanol zurückzugewinnen und einen maximalen Ertrag sicherzustellen. Das Produkt wird dann mit Techniken wie Umkristallisation oder Säulenchromatographie gereinigt, um eine hochreine Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-4-Methyl-6-phenylpyridazin-3-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nukleophile wie Hydroxidionen (OH-) oder Alkoxidionen (RO-) werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Methyl-4-Methyl-6-phenylpyridazin-3-carboxylat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle und Antikrebswirkungen.

Medizin: Es wird geforscht, um sein Potenzial als pharmazeutisches Zwischenprodukt in der Arzneimittelentwicklung zu erforschen.

Industrie: Es wird bei der Produktion von Agrochemikalien und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von Methyl-4-Methyl-6-phenylpyridazin-3-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es bestimmte Enzyme hemmen, die am mikrobiellen Wachstum beteiligt sind, wodurch es antimikrobielle Eigenschaften aufweist .

Wissenschaftliche Forschungsanwendungen

Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methyl-4-Methyl-6-phenylpyridazin-3-carboxylat: Eine ähnliche Verbindung mit geringfügigen strukturellen Variationen.

4-Methyl-6-phenylpyridazin-3-carbonsäure: Die Vorstufe, die bei der Synthese von Methyl-4-Methyl-6-phenylpyridazin-3-carboxylat verwendet wird.

Pyridazin-Derivate: Andere Derivate von Pyridazin mit unterschiedlichen Substituenten.

Einzigartigkeit

Methyl-4-Methyl-6-phenylpyridazin-3-carboxylat ist aufgrund seines spezifischen Substitutionsschemas am Pyridazinring einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es in verschiedenen Forschungs- und industriellen Anwendungen wertvoll.

Eigenschaften

Molekularformel |

C13H12N2O2 |

|---|---|

Molekulargewicht |

228.25 g/mol |

IUPAC-Name |

methyl 4-methyl-6-phenylpyridazine-3-carboxylate |

InChI |

InChI=1S/C13H12N2O2/c1-9-8-11(10-6-4-3-5-7-10)14-15-12(9)13(16)17-2/h3-8H,1-2H3 |

InChI-Schlüssel |

FHTWKOPNPUTNBQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NN=C1C(=O)OC)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Carbamoyl-1-[2-(dimethylamino)-2-oxoethyl]pyridinium](/img/structure/B11715189.png)

![4,4'-[Benzene-1,4-diylbis(carbonylimino)]bis(3-nitrobenzoic acid)](/img/structure/B11715219.png)

![(2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11715227.png)

![1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B11715233.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11715243.png)